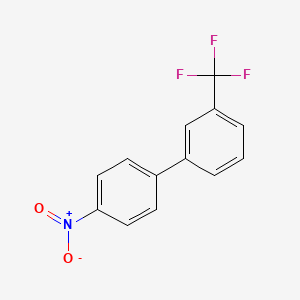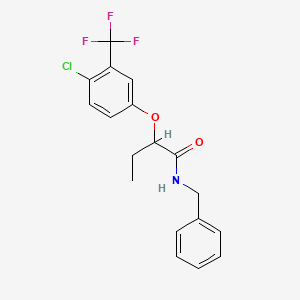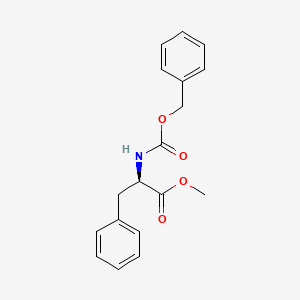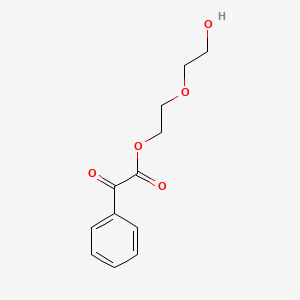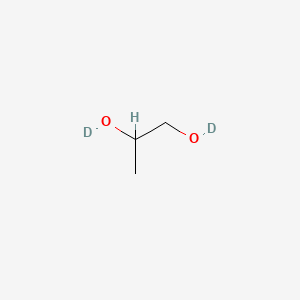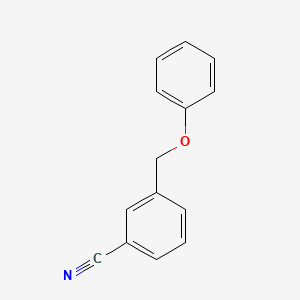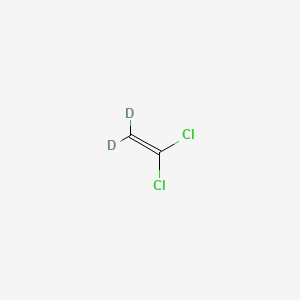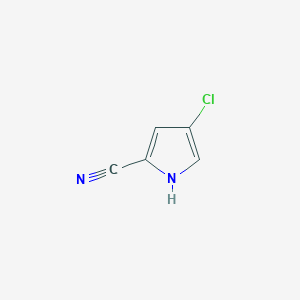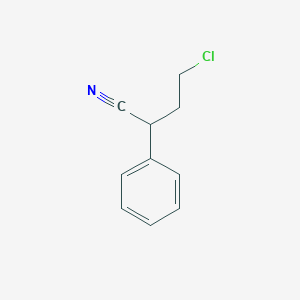
4-Chloro-2-phenylbutanenitrile
Overview
Description
4-Chloro-2-phenylbutanenitrile is a chemical compound with the molecular formula C10H10ClN . It has an average mass of 179.646 Da and a monoisotopic mass of 179.050171 Da .
Synthesis Analysis
The synthesis of compounds similar to this compound involves various methods. One such method involves reacting a benzonitrile of the formula, wherein R1 is a substituent nitro group and R2 is a substituent halogen atom, with an R1, R2-benzoyl chloride . Another method involves the slow evaporation method at 40 °C .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources, related compounds have been used in the synthesis of ionic liquids . These reactions often involve complex organic synthesis procedures.Scientific Research Applications
Chemical Reactions and Mechanisms
Chemical Reactivity and Synthesis : Research on compounds related to 4-Chloro-2-phenylbutanenitrile includes studies on the reactivity and potential synthesis pathways of similar molecules. For instance, the study on the ring-opening addition reaction of cyclopropanol derivatives with carbenes suggests potential pathways for synthesizing 4-phenylbutanoic acid derivatives, highlighting the versatility of carbene chemistry in generating complex structures (Oku et al., 1992).
Mechanistic Insights into Pyrolysis : Another area of research involves the pyrolysis of chloroketones, including 4-chloro-1-phenylbutan-1-one, to understand the role of the carbonyl group in elimination kinetics. Studies using computational methods have provided insights into the mechanisms of gas-phase elimination kinetics of chloroketones, suggesting the participation of neighboring carbonyl groups (Mora et al., 2011).
Applications in Materials Science
- Luminescent Properties of Complexes : Research on tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands bearing a 4-substituted phenyl arm, such as a chloro-phenyl group, explores the impact of these structures on the luminescent properties and potential applications in optoelectronic devices (Wolff et al., 2013).
Biochemical Applications
- Spin Trap Research : The photolysis of phenyl N-tert-butylnitrone (PBN), a compound related to the chemistry of nitriles and radical trapping, has been shown to produce nitric oxide, suggesting applications in studying free radical biology and potential biological effects of nitric oxide (Chamulitrat et al., 1993).
Catalysis and Synthetic Applications
- Biocatalytic Production of Chiral Intermediates : The upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate, a chiral intermediate for synthesizing the side chain of atorvastatin, showcases the application of biocatalysis in producing pharmaceutical intermediates, illustrating the relevance of chloro-substituted compounds in medicinal chemistry (Liu et al., 2015).
Mechanism of Action
Target of Action
It is known that nitriles, the family to which this compound belongs, often interact with enzymes such as nitrile hydratase and amidase .
Mode of Action
It’s likely that it undergoes electrophilic aromatic substitution, a common reaction for compounds with a benzene ring . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that it follows a similar pathway to other nitriles, which are often degraded via hydrolysis, oxidation, or reduction .
Pharmacokinetics
The introduction of a chlorine atom into the structure of chalcones, a related group of compounds, may increase their bioavailability, bioactivity, and pharmacological use .
Result of Action
It’s known that the degradation of nitriles can result in the formation of ammonia and carboxylic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-phenylbutanenitrile. For instance, microbial degradation of nitriles is often more effective than physicochemical methods . .
properties
IUPAC Name |
4-chloro-2-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATMNEWCJVVAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535531 | |
| Record name | 4-Chloro-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93273-13-3 | |
| Record name | 4-Chloro-2-phenylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)
